molecular formula C16H29NO B14426558 5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one CAS No. 80444-73-1

5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one

Katalognummer: B14426558
CAS-Nummer: 80444-73-1
Molekulargewicht: 251.41 g/mol
InChI-Schlüssel: XGIZBXRVWRFDBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound belonging to the pyrrolone family. Pyrrolones are five-membered lactams containing nitrogen, which are known for their diverse biological activities and applications in medicinal chemistry

Eigenschaften

CAS-Nummer

80444-73-1

Molekularformel

C16H29NO

Molekulargewicht

251.41 g/mol

IUPAC-Name

5-decyl-1-ethyl-3H-pyrrol-2-one

InChI

InChI=1S/C16H29NO/c1-3-5-6-7-8-9-10-11-12-15-13-14-16(18)17(15)4-2/h13H,3-12,14H2,1-2H3

InChI-Schlüssel

XGIZBXRVWRFDBR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC1=CCC(=O)N1CC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a decyl-substituted amine with an ethyl-substituted carbonyl compound, followed by cyclization to form the pyrrolone ring . The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like water or organic solvents .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for scalability and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced lactams, and substituted pyrrolones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one is unique due to its decyl and ethyl substitutions, which confer distinct physicochemical properties and biological activities. These substitutions can enhance its lipophilicity, making it more suitable for certain applications compared to its simpler analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.